

# Physical and chemical properties of 2-Chlorophenethyl Alcohol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-(2-Chlorophenyl)ethanol**

Cat. No.: **B108356**

[Get Quote](#)

An In-depth Technical Guide to 2-Chlorophenethyl Alcohol for Researchers and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

2-Chlorophenethyl alcohol, also known as **2-(2-Chlorophenyl)ethanol**, is an organochlorine compound and a substituted phenethyl alcohol. Its structural features—a reactive primary alcohol and a chlorinated aromatic ring—make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in the synthesis of novel chemical entities, including potential pharmaceutical agents.

## Molecular Structure and Identification

Understanding the fundamental structure and identifiers of 2-Chlorophenethyl Alcohol is the first step in its application. The molecule consists of a phenethyl alcohol backbone with a chlorine atom substituted at the ortho (position 2) of the phenyl ring.

Caption: Chemical structure of 2-Chlorophenethyl Alcohol.

This specific substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications in designing target

molecules with specific pharmacological profiles.

## Nomenclature and Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical:

Identifier	Value	Source
CAS Number	19819-95-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	156.61 g/mol	<a href="#">[1]</a>
IUPAC Name	2-(2-Chlorophenyl)ethanol	<a href="#">[4]</a>
Synonyms	2-Chlorophenethyl alcohol, o- Chlorophenethyl alcohol, 2- Chlorobenzeneethanol	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	IWNHTCBFRSCBQK- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1(=CC=CC=C1Cl)CCO	<a href="#">[1]</a> <a href="#">[2]</a>

## Physical and Chemical Properties

The physicochemical properties of a compound are paramount for designing reaction conditions, purification protocols, and formulation strategies. 2-Chlorophenethyl alcohol is a clear, colorless liquid at room temperature.[\[1\]](#)[\[5\]](#)

Property	Value	Notes	Source
Appearance	Clear colorless liquid	-	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	84-85 °C at 3 mmHg	High boiling point necessitates vacuum distillation for purification.	<a href="#">[1]</a>
Density	1.19 g/mL at 25 °C	Denser than water.	<a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.551	A useful parameter for purity assessment.	<a href="#">[1]</a>
Flash Point	>110 °C (>230 °F)	Classified as a combustible liquid.	<a href="#">[1]</a> <a href="#">[5]</a>
pKa	14.72 ± 0.10 (Predicted)	Similar to other primary alcohols.	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Temperature	Room Temperature	Should be stored in a dry, tightly sealed container.	<a href="#">[1]</a> <a href="#">[5]</a>

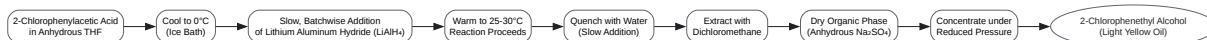
## Synthesis Protocol

The most common laboratory-scale synthesis of 2-Chlorophenethyl alcohol involves the reduction of 2-chlorophenylacetic acid.[\[1\]](#)[\[3\]](#) This transformation is a standard procedure in organic chemistry, yet its successful execution relies on careful control of reaction conditions, particularly when using highly reactive hydrides.

## Causality in Reagent Selection

- Reducing Agent: Lithium aluminum hydride (LiAlH<sub>4</sub>) is chosen for its potent ability to reduce carboxylic acids directly to primary alcohols. Weaker reducing agents, such as sodium borohydride, are generally ineffective for this transformation.
- Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that effectively solvates the lithium aluminum hydride and is stable to the highly reactive reagent. The use of an anhydrous solvent is critical, as LiAlH<sub>4</sub> reacts violently with water.

- Work-up: The reaction is quenched by the slow addition of water to neutralize the excess  $\text{LiAlH}_4$  and hydrolyze the resulting aluminum alkoxide salts. An extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate is then used to isolate the product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-Chlorophenethyl Alcohol.

## Detailed Experimental Protocol

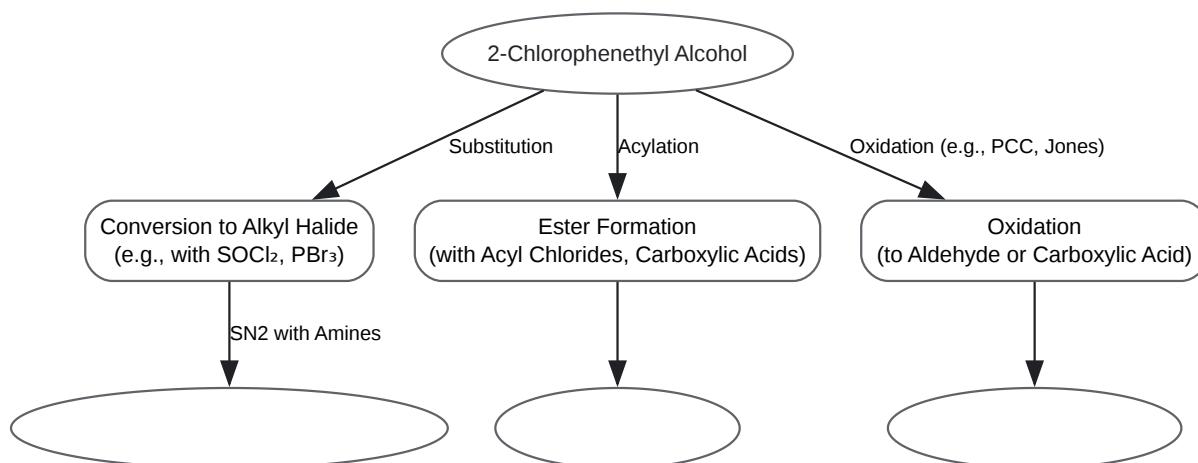
This protocol is adapted from established procedures and should be performed by trained personnel in a controlled laboratory environment.[\[1\]](#)

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 20 g of 2-chlorophenylacetic acid in 200 mL of anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Reduction: Slowly add 8.9 g of lithium aluminum hydride ( $\text{LiAlH}_4$ ) in small portions (batchwise) to the stirred solution, ensuring the internal temperature does not rise significantly.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30 °C). Stir for several hours until the reaction is complete (monitor by TLC).
- Quenching: Carefully and slowly quench the reaction by adding 300 mL of water. This step is highly exothermic and will generate hydrogen gas; ensure adequate ventilation and proceed with caution.

- Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with 400 mL of dichloromethane.
- Drying: Combine the organic extracts and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure at 30-35 °C to yield the crude product, typically a light yellow oil. Further purification can be achieved by vacuum distillation.

## Chemical Reactivity and Applications

The utility of 2-Chlorophenethyl alcohol in drug development stems from the reactivity of its primary alcohol functional group. This group can be readily converted into other functionalities, allowing for its incorporation into larger, more complex molecules.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for 2-Chlorophenethyl Alcohol.

## Core Reactivity

- Conversion to Halides: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is often converted to a better leaving group, such as a tosylate, or directly replaced by a halogen using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus tribromide ( $\text{PBr}_3$ ).<sup>[6]</sup> The resulting 2-(2-chloroethyl)chlorobenzene is a potent alkylating agent.

- **Synthesis of Amines:** The primary application cited for this compound is in the synthesis of amines.<sup>[1]</sup> This is typically achieved by converting the alcohol to an alkyl halide (as described above) and subsequently reacting it with a primary or secondary amine via an  $S_N2$  reaction.
- **Esterification:** The alcohol can react with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides to form esters, which can be important intermediates or final products in drug synthesis.<sup>[6]</sup>
- **Oxidation:** Depending on the oxidizing agent used, the primary alcohol can be oxidized to 2-chlorophenylacetaldehyde (using mild agents like pyridinium chlorochromate, PCC) or further to 2-chlorophenylacetic acid (using strong agents like potassium permanganate or chromic acid).

## Role in Drug Discovery

While specific blockbuster drugs directly containing the 2-chlorophenethyl alcohol moiety are not prominent, its significance lies in its role as a structural motif and building block. Chlorinated aromatic compounds are prevalent in pharmaceuticals, with chlorine substitution often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[7]</sup> The phenethyl alcohol scaffold is also a common feature in many biologically active compounds. Therefore, 2-chlorophenethyl alcohol serves as a valuable starting material for generating libraries of compounds for screening and lead optimization in medicinal chemistry programs.<sup>[8][9]</sup>

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific compound is not readily available, its expected spectral characteristics can be reliably predicted based on its structure and general principles of spectroscopy.

## Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is dominated by its O-H and C-O stretching vibrations.<sup>[10][11]</sup>

- O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600  $\text{cm}^{-1}$ , characteristic of a hydrogen-bonded hydroxyl group.[10]
- C-H Stretch ( $\text{sp}^3$ ): Absorptions just below 3000  $\text{cm}^{-1}$  for the aliphatic C-H bonds.
- C-H Stretch ( $\text{sp}^2$ ): Absorptions just above 3000  $\text{cm}^{-1}$  for the aromatic C-H bonds.
- C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: A strong band in the 1050-1250  $\text{cm}^{-1}$  region, typical for a primary alcohol.[10]
- C-Cl Stretch: A band in the fingerprint region, typically around 750  $\text{cm}^{-1}$ , corresponding to the C-Cl bond of the ortho-substituted ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom.[11]
  - Aromatic Protons (Ar-H): A complex multiplet pattern is expected between 7.0-7.5 ppm, integrating to 4 protons. The ortho-substitution pattern leads to a more complex splitting than a simple singlet or doublet.
  - Methylene Protons (-CH<sub>2</sub>-O): A triplet is expected around 3.8 ppm, deshielded by the adjacent oxygen atom.
  - Methylene Protons (Ar-CH<sub>2</sub>-): A triplet is expected around 2.9 ppm.
  - Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm). Its signal will disappear upon shaking the sample with D<sub>2</sub>O, a key confirmatory test.[11]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.[11]
  - Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm region. The carbon bearing the chlorine (C-Cl) will be shifted, as will the carbon attached to the ethyl side chain (C-ipso).

- Methylene Carbon (-CH<sub>2</sub>-O): A signal is expected in the 60-70 ppm range.
- Methylene Carbon (Ar-CH<sub>2</sub>-): A signal is expected further upfield, around 35-45 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.[12]

- Molecular Ion (M<sup>+</sup>): The molecular ion peak would be observed at m/z = 156. A characteristic M+2 peak at m/z = 158 with approximately one-third the intensity of the M<sup>+</sup> peak will be present, confirming the presence of a single chlorine atom (due to the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes).[12]
- Key Fragments:
  - Alpha-Cleavage: The most likely fragmentation pathway for a primary alcohol is cleavage of the bond between C1 and C2 of the ethyl chain, leading to a stable benzylic cation or a resonance-stabilized, oxygen-containing cation. A prominent peak at m/z = 125 (M - CH<sub>2</sub>OH) would be expected from the loss of the hydroxymethyl radical.
  - Dehydration: Loss of a water molecule (H<sub>2</sub>O) from the molecular ion would result in a fragment at m/z = 138.[10]

## Safety and Handling

Proper handling of 2-Chlorophenethyl alcohol is essential to ensure laboratory safety.

- GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][13]
- Precautionary Statements:
  - Prevention (P264, P280): Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
  - Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13]

- Handling:
  - Use only in a well-ventilated area or under a chemical fume hood.[14]
  - Avoid breathing vapors or mist.[14]
  - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
- Storage: Store in a cool, dry place in a tightly sealed container.[1][5]

## Conclusion

2-Chlorophenethyl alcohol is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its synthesis from commercially available starting materials is straightforward, and its primary alcohol functionality provides a handle for diverse chemical transformations. For researchers in medicinal chemistry and drug development, this compound represents a valuable building block for constructing more complex molecules, leveraging the known influence of chloro-aromatic and phenethyl alcohol motifs on pharmacokinetic and pharmacodynamic properties. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-CHLOROPHENETHYLALCOHOL | 19819-95-5 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-(2-Chlorophenyl)ethanol | CAS#:19819-95-5 | Chemsoc [chemsoc.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 2-CHLOROPHENETHYLALCOHOL CAS#: 19819-95-5 [m.chemicalbook.com]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 12. lehigh.edu [lehigh.edu]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chlorophenethyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108356#physical-and-chemical-properties-of-2-chlorophenethyl-alcohol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)